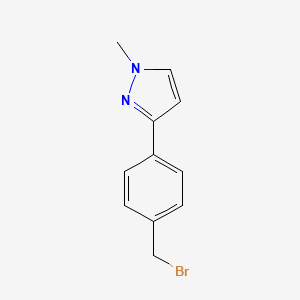

3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole

Description

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

3-[4-(bromomethyl)phenyl]-1-methylpyrazole |

InChI |

InChI=1S/C11H11BrN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3 |

InChI Key |

WEEBGSCTBNDXJU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Diazo Coupling Approach

Diazotization of 3-amino-1-methylpyrazole followed by coupling with bromomethylphenylboronic acid derivatives under Suzuki–Miyaura conditions.

- Diazonium salt formation: NaNO₂/HCl at −5°C.

- Coupling: Potassium bromomethyltrifluoroborate, Cu₂O catalyst in acetonitrile at 35–50°C.

- Yield : ~88% for analogous bromopyrazole derivatives.

Grignard–Carbonation Method

- Step 1 : Grignard exchange of 4-bromo-1-methylpyrazole with isopropyl MgCl.

- Step 2 : Quenching with CO₂ yields carboxylic acid intermediates, which can be reduced to methyl groups and brominated.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Chalcone, thiosemicarbazide | 70–85% | Scalable, one-pot synthesis | Requires harsh acidic conditions |

| Methylation | Methyl iodide, NaH | 88% | High regioselectivity | Moisture-sensitive reagents |

| Radical Bromination | NBS, CCl₄ | 65–75% | Benzylic specificity | Byproduct formation |

| Diazo Coupling | NaNO₂, Cu₂O | ~88% | Avoids isomerization | Multi-step, costly catalysts |

Challenges and Optimization

- Isomer Control : Competing bromination at ortho/meta positions necessitates directing groups or low-temperature conditions.

- Purification : Chromatography or recrystallization (ethyl acetate/hexane) is critical for achieving >99% purity.

- Scale-Up : Continuous flow reactors improve safety and efficiency for bromination steps.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include alcohols and aldehydes.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group for further chemical modifications.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole involves its ability to form covalent bonds with target molecules. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent adducts. This property makes it useful in the study of enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Spectroscopic Data :

- ¹H NMR : Expected signals include a singlet for the N-methyl group (~δ 3.8 ppm), pyrazole protons (δ 6.5–7.5 ppm), and a triplet for the bromomethyl CH2 group (~δ 4.3–4.5 ppm).

- ¹³C NMR : The bromomethyl carbon would resonate near δ 30–35 ppm, with aromatic carbons between δ 120–140 ppm.

Halogen-Substituted Analogs

3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole

- Structure : Chloromethyl (-CH2Cl) replaces bromomethyl.

- Molecular Formula : C11H11ClN2 (MW: 206.67 g/mol) vs. C11H11BrN2 (MW: 251.12 g/mol) for the bromo compound .

- Synthesis : Prepared via chlorination of the hydroxymethyl precursor using SOCl2 or HCl.

- Reactivity : The bromomethyl group is more reactive in nucleophilic substitutions due to Br⁻ being a better leaving group than Cl⁻.

- Applications : Both serve as intermediates, but the bromo derivative is preferred for faster reactions in cross-coupling or alkylation processes .

3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole

- Structure : Additional substituents (fluoro, methoxy) on the phenyl rings.

- Synthesis : Bromination of a hydroxymethyl precursor with NBS in DCM .

- Key Difference : Increased steric hindrance and electronic effects from methoxy/fluoro groups reduce reactivity compared to the target compound.

Substituent Effects on the Pyrazole Ring

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

- Structure : Bromo and trifluoromethyl groups on the pyrazole ring.

- Synthesis: Cyclocondensation of phenylhydrazine with an enone derivative .

- Comparison : The trifluoromethyl group (-CF3) is electron-withdrawing, altering the pyrazole’s electronic properties and acidity compared to the bromomethylphenyl-substituted compound.

5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- Structure: Bromophenoxy and aldehyde substituents.

- Key Difference: The aldehyde group enables condensation reactions, while bromophenoxy enhances lipophilicity .

Structural and Reactivity Trends

| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|

| 3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole | 3-(BrCH2-C6H4), 1-CH3 | 251.12 | Nucleophilic substitution (e.g., Suzuki coupling) |

| 3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole | 3-(ClCH2-C6H4), 1-CH3 | 206.67 | Slower substitution due to poorer leaving group |

| 3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole | Multiple substituents | ~428.25 | Reduced reactivity from steric/electronic effects |

Spectroscopic Comparison :

- Bromomethyl vs. Chloromethyl : The ¹H NMR signal for -CH2Br (~δ 4.5 ppm) is downfield shifted compared to -CH2Cl (~δ 4.2 ppm) due to bromine’s higher electronegativity.

- ¹³C NMR : The bromomethyl carbon resonates ~10 ppm downfield relative to chloromethyl .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole?

The synthesis typically involves cyclocondensation reactions using precursors like ethyl acetoacetate, substituted phenylhydrazines, and aldehydes. For example:

- Step 1 : Formation of α,β-unsaturated ketones via Claisen-Schmidt condensation between 1-methylpyrazole derivatives and aromatic aldehydes (e.g., 4-bromobenzaldehyde) .

- Step 2 : Bromination at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) under radical conditions or via electrophilic substitution .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/DMF mixtures yields the final compound .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns and bromomethyl group integration. For example, the bromomethyl proton appears as a singlet at δ ~4.5 ppm .

- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrazole and phenyl rings: ~5–75°) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 279.01 for CHBrN) .

Q. How are impurities or by-products identified during synthesis?

- HPLC-MS : Detects intermediates like unreacted aldehydes or over-brominated derivatives .

- TLC monitoring : Using iodine staining or UV visualization to track reaction progress .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF) at the pyrazole 3-position increases metabolic stability and target binding affinity. For example, 3-CF analogs show improved σ receptor antagonism (IC < 50 nM) .

- Bridging groups : Replacing the bromomethyl group with thiazole or triazole moieties enhances antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus) .

Q. What strategies resolve contradictions in reported biological data?

- Assay standardization : Discrepancies in IC values for tubulin inhibition (e.g., 0.5–5 µM) arise from differences in cell lines (MDA-MB-231 vs. HeLa) or assay protocols (sea urchin embryo vs. MTT) .

- Solvent polarity effects : Photophysical properties (e.g., emission at 356 nm in DMSO vs. 342 nm in chloroform) influence compound aggregation and bioavailability .

Q. How do crystallographic studies inform structure-activity relationships (SAR)?

Q. What computational methods predict the compound’s reactivity or binding modes?

- Docking simulations : Identify binding poses in σ receptors using AutoDock Vina (RMSD < 2.0 Å) .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (e.g., HOMO-LUMO gap = 4.2 eV) .

Methodological Challenges and Solutions

Q. How to address low yields in bromomethylation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.